3-Fluoro-5-iodobenzaldehyde
Overview
Description
3-Fluoro-5-iodobenzaldehyde is a compound that is not directly mentioned in the provided papers, but its structure can be inferred from the related research on fluorobenzaldehydes and iodobenzaldehydes. It is likely to be a benzaldehyde derivative with a fluorine atom at the third position and an iodine atom at the fifth position on the benzene ring. This compound would be of interest due to the presence of both a strong electron-withdrawing group (iodine) and a strong electron-donating group (fluorine), which could influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of fluorobenzaldehydes can be achieved through various methods, including the oxidation of fluorotoluene, chlorination hydrolysis of fluorotoluene, and oxidation of fluorobenzyl alcohol . Additionally, electrosynthesis by indirect electronic oxidation has been used to synthesize o-(m-, p-)fluorobenzaldehydes with good yield and current efficiency . While these methods do not directly describe the synthesis of 3-fluoro-5-iodobenzaldehyde, they provide a foundation for potential synthetic routes that could be adapted for this compound.
Molecular Structure Analysis
The molecular structure of fluorobenzaldehydes has been studied using various spectroscopic techniques and theoretical calculations. For instance, the structural transformations of 3-fluorobenzaldehyde under cryogenic conditions have been investigated, revealing the presence of cis and trans conformers . Similarly, the structure of 3-iodobenzaldehyde has been characterized, showing that it crystallizes in the monoclinic space group P21/c with the O-trans form . These studies suggest that 3-fluoro-5-iodobenzaldehyde may also exhibit conformational isomerism, with potential implications for its reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of fluorobenzaldehydes has been explored in the context of synthesizing heterocyclic compounds. For example, o-fluorobenzaldehydes have been used in the condensation with hydrazine to synthesize indazoles, a class of compounds with significant pharmaceutical interest . Although the specific reactivity of 3-fluoro-5-iodobenzaldehyde is not detailed, the presence of both fluorine and iodine substituents could lead to unique chemical behaviors, potentially facilitating novel reactions or influencing the selectivity of known transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorobenzaldehydes are influenced by the substituents on the benzene ring. For example, the presence of fluorine can affect the conformational preference of the molecule, as seen in the case of 2-fluorobenzaldehyde and 3-fluorobenzaldehyde . The iodine substituent in 3-iodobenzaldehyde also affects its conformational stability and vibrational frequencies . Therefore, 3-fluoro-5-iodobenzaldehyde is expected to have distinct physical and chemical properties that could be explored through experimental and computational studies, similar to those conducted on related compounds.
Scientific Research Applications
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General Use
- Scientific Field : Organic Chemistry
- Application Summary : 3-Fluoro-5-iodobenzaldehyde is a versatile aromatic aldehyde used as an organic building block . It is used in various applications including the synthesis of polymers .
- Results or Outcomes : The outcomes also depend on the specific use. In polymer synthesis, for example, it could contribute to the creation of new materials with unique properties .
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Microbiome Research
- Scientific Field : Microbiology
- Application Summary : 3-Fluoro-5-iodobenzaldehyde has been used in the development of a differential fluorescent marking (DFM) strategy for tracking synthetic communities and assembly dynamics .
- Application Methods : The DFM strategy employs three distinguishable fluorescent proteins in single and double combinations. This is built on the mini-Tn7 transposon and uses the pTn7-SCOUT plasmid family for modular assembly .
- Results or Outcomes : The DFM strategy showed no detrimental effects on fitness or community assembly dynamics. Through the application of flow cytometry, researchers successfully differentiated, quantified, and tracked a diverse six-member synthetic community under various complex conditions .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-fluoro-5-iodobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIO/c8-6-1-5(4-10)2-7(9)3-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XULKBHBAGSJSFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)I)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650536 | |
Record name | 3-Fluoro-5-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-iodobenzaldehyde | |
CAS RN |
914636-93-4 | |
Record name | 3-Fluoro-5-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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